3-Bromo-1-methoxyanthracene-9,10-dione
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Overview
Description
3-Bromo-1-methoxyanthracene-9,10-dione is a brominated anthraquinone derivative. Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities and applications in various fields such as dye production, medicine, and organic synthesis . The compound’s structure consists of an anthracene backbone with bromine and methoxy substituents at specific positions, making it a unique and valuable chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methoxyanthracene-9,10-dione typically involves the bromination of 1-methoxyanthracene-9,10-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and efficient production rates. The use of environmentally friendly brominating agents and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The anthraquinone core can undergo redox reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones, anthracene derivatives, and complex polycyclic compounds.
Scientific Research Applications
3-Bromo-1-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, inhibiting the activity of topoisomerases and other enzymes involved in DNA replication and transcription. This leads to the disruption of cellular processes and induces cell death, making it a potential anticancer agent . Additionally, the compound’s antioxidant properties help in scavenging free radicals and protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1-Methoxyanthracene-9,10-dione: Lacks the bromine substituent, making it less reactive in certain chemical reactions.
9,10-Dibromoanthracene: Contains two bromine atoms, leading to different reactivity and applications.
3-Bromo-9,10-phenanthrenedione: A structurally similar compound with different substitution patterns and properties.
Uniqueness
3-Bromo-1-methoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
106752-91-4 |
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Molecular Formula |
C15H9BrO3 |
Molecular Weight |
317.13 g/mol |
IUPAC Name |
3-bromo-1-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H9BrO3/c1-19-12-7-8(16)6-11-13(12)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,1H3 |
InChI Key |
CIEJXUWTMNSOAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C3=CC=CC=C3C2=O)Br |
Origin of Product |
United States |
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